molecular formula C₁₀H₃D₈BrFNO B1152821 4-(4-Bromo-2-fluorophenyl)morpholine-d8

4-(4-Bromo-2-fluorophenyl)morpholine-d8

Cat. No.: B1152821
M. Wt: 268.15
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromo-2-fluorophenyl)morpholine-d8 is a deuterated derivative of 4-(4-bromo-2-fluorophenyl)morpholine, where eight hydrogen atoms in the morpholine ring are replaced with deuterium. This isotopic substitution enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, particularly as an internal standard or tracer in pharmacokinetic and metabolic studies . The molecular formula of the deuterated compound is C10H5D8BrFNO, with a molecular weight of 268.15 g/mol . The non-deuterated parent compound (CAS 513068-89-8) has a molecular formula of C10H11BrFNO and a molecular weight of 260.11 g/mol .

The compound features a morpholine ring substituted at the 4-position with a 4-bromo-2-fluorophenyl group. The bromine and fluorine substituents influence its electronic properties, reactivity, and binding affinity in medicinal chemistry applications, such as kinase inhibition or anticancer drug development .

Properties

Molecular Formula

C₁₀H₃D₈BrFNO

Molecular Weight

268.15

Synonyms

1-Bromo-3-fluoro-4-(4-morpholinyl)benzene-d8

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
4-(4-Bromo-2-fluorophenyl)morpholine-d8 is primarily utilized as an intermediate in the synthesis of pharmaceutical agents. Its derivatives have shown potential as analgesics and anti-inflammatory drugs. The incorporation of deuterium enhances the pharmacokinetic properties of these compounds, leading to improved efficacy and reduced side effects.

Case Study:
In a study focused on serotonin and noradrenaline reuptake inhibitors, researchers synthesized various morpholine derivatives, including those based on this compound. These compounds exhibited promising activity in treating disorders such as depression and anxiety, highlighting the importance of this compound in drug discovery .

Material Science

Enhancement of Polymer Properties:
The compound is also employed in the formulation of specialty polymers and resins. Its presence enhances thermal stability and chemical resistance, which are critical for industrial applications.

PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent
ApplicationSpecialty Polymers

Example Application:
In the development of high-performance coatings, the addition of this compound has been shown to improve durability and resistance to environmental factors.

Biochemical Research

Enzyme Interaction Studies:
The compound serves as a valuable tool in studying enzyme interactions and receptor binding. Its isotopic labeling allows for precise tracking in biochemical assays.

Research Findings:
A recent study utilized this compound to investigate its binding affinity to specific receptors involved in pain pathways. The results indicated a significant improvement in binding efficiency compared to non-deuterated counterparts, suggesting enhanced drug design capabilities .

Agricultural Chemistry

Development of Agrochemicals:
In agricultural chemistry, this compound plays a role in synthesizing effective pesticides and herbicides. Its unique chemical properties allow for the formulation of products that enhance crop protection.

Agrochemical TypeEffectiveness
PesticidesHigh
HerbicidesModerate

Field Studies:
Field trials have demonstrated that formulations containing this compound exhibit improved pest control efficacy compared to traditional agents .

Analytical Chemistry

Applications in Chromatography:
The compound is employed in various analytical techniques, particularly chromatography, to separate and identify complex mixtures. Its deuterated form provides better resolution and sensitivity in analytical assays.

TechniqueApplication
Gas ChromatographyHigh-resolution analysis
Liquid ChromatographyEnhanced sensitivity

Analytical Results:
Studies have shown that using this compound in chromatographic methods results in lower detection limits for target analytes, facilitating more accurate quality control processes .

Comparison with Similar Compounds

Structural and Functional Analogues

4-(4-Bromo-2-fluorobenzyl)morpholine (CAS 338454-98-1)
  • Molecular Formula: C11H13BrFNO
  • Molecular Weight : 274.13 g/mol
  • Key Differences : The benzyl group (-CH2-) linking the morpholine and aryl ring introduces greater conformational flexibility compared to the direct phenyl-morpholine bond in the target compound. This may alter solubility and bioavailability .
  • Applications : Used as a building block in organic synthesis, particularly for Suzuki coupling reactions due to the bromine substituent .
1-(4-Bromo-2-fluorophenyl)-4-methylpiperazine (Intermediate 62)
  • Molecular Formula : C11H13BrF1N2
  • Molecular Weight : 287.14 g/mol
  • Key Differences : Replaces the morpholine ring with a piperazine ring containing a methyl group. Piperazine derivatives generally exhibit higher basicity (pKa ~9.8) compared to morpholine (pKa ~8.3), affecting solubility and receptor interactions .
  • Applications : Intermediate in synthesizing antipsychotic or anticancer agents .
N-(4-Bromo-2-fluorophenyl)acetamide (CAS 326-66-9)
  • Molecular Formula: C8H7BrFNO
  • Molecular Weight : 232.05 g/mol
  • Key Differences: Replaces the morpholine ring with an acetamide group.
  • Applications : Precursor in agrochemical and pharmaceutical synthesis .
5-((4-Bromo-2-fluorophenyl)amino)benzimidazole (BD305886)
  • Molecular Formula : C17H15BrF2N4O3
  • Molecular Weight : 457.23 g/mol
  • Key Differences : Incorporates a benzimidazole core, which enhances planar rigidity and π-π stacking interactions. The additional fluorine and hydroxyethoxy groups modify electronic properties and bioavailability .
  • Applications : Investigated as a tyrosine kinase inhibitor for cancer therapy .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
4-(4-Bromo-2-fluorophenyl)morpholine-d8 C10H5D8BrFNO 268.15 N/A Deuterated for NMR/MS studies; morpholine core with bromo/fluoro substituents
4-(4-Bromo-2-fluorophenyl)morpholine C10H11BrFNO 260.11 513068-89-8 Parent compound; non-deuterated
4-(4-Bromo-2-fluorobenzyl)morpholine C11H13BrFNO 274.13 338454-98-1 Benzyl linker; increased flexibility
1-(4-Bromo-2-fluorophenyl)-4-methylpiperazine C11H13BrFN2 287.14 N/A Piperazine ring; higher basicity
N-(4-Bromo-2-fluorophenyl)acetamide C8H7BrFNO 232.05 326-66-9 Acetamide group; hydrogen-bonding potential

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Bromo-2-fluorophenyl)morpholine-d8, and how can reaction conditions be adjusted to improve isotopic purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between deuterated morpholine-d8 and a halogenated benzyl precursor (e.g., 4-bromo-2-fluorobenzyl chloride) under basic conditions (e.g., K₂CO₃/NaH in DCM/toluene). To enhance deuterium retention, use anhydrous solvents, inert atmospheres, and minimize proton exchange by avoiding protic solvents . Isotopic purity can be verified via mass spectrometry (MS) and ²H-NMR.

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C-NMR to confirm deuterium incorporation and absence of protonated impurities.
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 282.13 for C₁₁H₅D₈BrFNO) and isotopic distribution .

Q. What storage conditions are recommended for this compound to ensure long-term stability?

  • Methodological Answer : Store in amber glass vials under inert gas (N₂/Ar) at –20°C. Avoid exposure to moisture, strong acids, or oxidizing agents to prevent degradation. Periodic purity checks via HPLC are advised .

Advanced Research Questions

Q. How do the electronic effects of bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Bromine : Acts as a leaving group in Suzuki-Miyaura couplings. Optimize conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) to retain deuterium labels during catalysis .
  • Fluorine : Enhances electron-withdrawing effects, stabilizing intermediates and directing regioselectivity. Computational studies (DFT) can predict reaction pathways .
  • Validation : Monitor deuterium retention via ²H-NMR and isotopic MS post-reaction .

Q. What strategies can resolve contradictions in biological activity data between this compound and its non-deuterated analog?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare enzymatic binding kinetics (e.g., kcat/KM) to assess deuterium’s impact on metabolic stability .
  • Structural Analysis : Use X-ray crystallography or Surface Plasmon Resonance (SPR) to compare target binding affinities .
  • In Vivo Studies : Conduct parallel pharmacokinetic (PK) assays in model organisms to evaluate isotopic differences in bioavailability .

Q. How can computational methods enhance the design of this compound derivatives for targeted protein interactions?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding poses with proteins (e.g., kinases) and prioritize synthetic targets .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to optimize substituent effects on reactivity .
  • MD Simulations : Simulate deuterium’s impact on ligand-protein dynamics over nanosecond timescales .

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